molecular formula C9H11NO3 B13833879 1H-Pyrrolizine-1,3(2H)-dione,tetrahydro-2-(1-hydroxyethylidene)-,(7aS)-(9CI)

1H-Pyrrolizine-1,3(2H)-dione,tetrahydro-2-(1-hydroxyethylidene)-,(7aS)-(9CI)

Katalognummer: B13833879
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: XVQFPQDFUXBWIJ-YXXZKMSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrrolizine-1,3(2H)-dione derivatives: Compounds with similar structures but different substituents.

    Tetrahydro-1H-pyrrolizine derivatives: Compounds with variations in the tetrahydro-1H-pyrrolizine core.

Uniqueness

1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) is unique due to its specific structure and the presence of the hydroxyethylidene group, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

(2E,8S)-2-(1-hydroxyethylidene)-5,6,7,8-tetrahydropyrrolizine-1,3-dione

InChI

InChI=1S/C9H11NO3/c1-5(11)7-8(12)6-3-2-4-10(6)9(7)13/h6,11H,2-4H2,1H3/b7-5+/t6-/m0/s1

InChI-Schlüssel

XVQFPQDFUXBWIJ-YXXZKMSWSA-N

Isomerische SMILES

C/C(=C\1/C(=O)[C@@H]2CCCN2C1=O)/O

Kanonische SMILES

CC(=C1C(=O)C2CCCN2C1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.